(2-Azido-1,1-difluoroethyl)benzene
Overview
Description
“(2-Azido-1,1-difluoroethyl)benzene” is a chemical compound used in scientific research. It has a molecular formula of C8H7F2N3 and a molecular weight of 183.16 .
Synthesis Analysis
The synthesis of β-Difluoroalkyl Azides, which includes “(2-Azido-1,1-difluoroethyl)benzene”, involves an unprecedented 1,2-azide migration developed through gem-difluorination of the easily available -vinyl azides . This approach provides a platform for the downstream synthesis of -difluorinated β alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “(2-Azido-1,1-difluoroethyl)benzene” is derived from its molecular formula C8H7F2N3 . The molecule contains a benzene ring, which is an organic aromatic compound with interesting properties .Chemical Reactions Analysis
The azide ion in “(2-Azido-1,1-difluoroethyl)benzene” can participate in a variety of chemical reactions. For instance, it can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .Scientific Research Applications
Vaccine Development
(2-Azido-1,1-difluoroethyl)benzene: may play a role in the synthesis of novel compounds used in vaccine development. Its structural properties could be utilized to create stable intermediates or adjuvants that enhance the immune response to a vaccine .
Biomedical Nanotechnology
In the field of nanotechnology, (2-Azido-1,1-difluoroethyl)benzene could be used to modify the surface properties of nanoparticles. This modification can improve the delivery of drugs to specific sites within the body, potentially increasing the efficacy of targeted therapies .
Analytical Chemistry
(2-Azido-1,1-difluoroethyl)benzene: might be involved in the development of new analytical methods, such as chromatography or spectroscopy, where it could act as a derivatization agent to detect various substances within complex biological matrices .
Biochemistry Research
In biochemistry, this compound could be used in the study of enzyme mechanisms or in the synthesis of molecules that mimic the transition states of enzymatic reactions, providing insights into enzyme function and aiding in drug design .
Synthetic Organic Chemistry
(2-Azido-1,1-difluoroethyl)benzene: is likely to be valuable in synthetic organic chemistry for the construction of complex molecules. Its azido group can serve as a versatile functional group that participates in various chemical reactions, such as click chemistry, to build polymers or other macromolecules .
Environmental Studies
This compound could also be used in environmental studies to develop new materials that capture pollutants or to synthesize compounds that degrade into non-toxic products, contributing to sustainability and pollution control efforts .
Mechanism of Action
Target of Action
The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.
Mode of Action
(2-Azido-1,1-difluoroethyl)benzene interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.
Biochemical Pathways
The interaction of (2-Azido-1,1-difluoroethyl)benzene with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.
Pharmacokinetics
The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of (2-Azido-1,1-difluoroethyl)benzene results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of (2-Azido-1,1-difluoroethyl)benzene can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.
Safety and Hazards
While specific safety data for “(2-Azido-1,1-difluoroethyl)benzene” was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .
properties
IUPAC Name |
(2-azido-1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFILYREJZMIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azido-1,1-difluoroethyl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.